BenchChemオンラインストアへようこそ!

KRAS G12C inhibitor 51

Medicinal Chemistry SAR Lipophilicity

Choose KRAS G12C inhibitor 51 (Example 1) for oncology programs targeting KRAS G12C. Its tetracyclic pyrido[2,3-d]pyrimidin-2-one core aligns with Mirati Therapeutics' IP, ensuring SAR data relevancy. With LogP 4.8, it outperforms polar inhibitors like sotorasib for lipophilic assay development. Use as reference standard for proprietary selectivity screening via broad kinase profiling. Research use only.

Molecular Formula C33H35FN6O3
Molecular Weight 582.7 g/mol
Cat. No. B12420235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 51
Molecular FormulaC33H35FN6O3
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C
InChIInChI=1S/C33H35FN6O3/c1-6-26(42)38-14-15-39(20(5)17-38)31-23-16-22(21-10-11-21)29(27-24(34)8-7-9-25(27)41)36-32(23)40(33(43)37-31)30-19(4)12-13-35-28(30)18(2)3/h6-9,12-13,16,18,20-21,41H,1,10-11,14-15,17H2,2-5H3/t20-/m0/s1
InChIKeyITSNQKZLCHHZEF-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C inhibitor 51: A Research-Grade, Covalent Inhibitor for KRAS G12C-Driven Oncology Studies


KRAS G12C inhibitor 51 (Example 1) is a synthetic, small-molecule compound that functions as a potent and selective covalent inhibitor of the KRAS G12C mutant protein . It is identified by the CAS number 2762632-78-8 and has a molecular weight of 582.67 g/mol with the chemical formula C33H35FN6O3 . The compound is sourced from a patent held by Mirati Therapeutics, Inc., and is supplied as a research-use-only product by multiple vendors, indicating its established role as a chemical probe in preclinical oncology research [1]. Its mechanism of action involves binding to the cysteine at position 12 of the mutant KRAS protein, locking it in an inactive GDP-bound state .

The Pitfalls of Generic Substitution: Why KRAS G12C Inhibitor 51 Cannot Be Assumed Interchangeable with Other In-Class Compounds


Despite sharing a common target (KRAS G12C) and mechanism of action (covalent GDP-state binding), the KRAS G12C inhibitor class exhibits significant inter-compound variability in binding kinetics, off-target profiles, and ADME properties. Clinical and preclinical data for related inhibitors such as sotorasib and adagrasib demonstrate that subtle differences in chemical structure can lead to distinct safety and efficacy outcomes, including differential central nervous system (CNS) penetration and combination therapy tolerability [1][2]. The absence of public, quantitative data for KRAS G12C inhibitor 51 does not justify the assumption that its performance metrics—such as potency (IC50), selectivity, or in vivo pharmacokinetics—are equivalent to those of any comparator. Therefore, a scientific or industrial user must rely on the specific, albeit limited, evidence available for this exact compound or require custom assay validation before substitution.

Quantitative Differentiation Evidence for KRAS G12C Inhibitor 51


Physicochemical Properties Differentiate KRAS G12C Inhibitor 51 from Key Structural Analogs

The molecular structure of KRAS G12C inhibitor 51 confers distinct physicochemical properties compared to its closest structural analogs. For instance, it has a higher calculated lipophilicity (LogP of 4.8) than the clinically advanced inhibitor sotorasib (AMG-510, reported LogP of 3.3) . This difference can impact solubility, membrane permeability, and potentially CNS penetration, representing a quantifiable differentiation relevant for assay development and in vivo study design.

Medicinal Chemistry SAR Lipophilicity

Distinct Chemical Structure and Provenance Distinguishes KRAS G12C Inhibitor 51 from Unrelated but Potent Analogs

KRAS G12C inhibitor 51 is a specific chemical entity from the Mirati Therapeutics patent portfolio, distinct from other potent research-grade inhibitors. For example, the highly potent compound Divarasib (GDC-6036) has a reported IC50 of <0.01 μM, but its chemical structure and binding pocket interactions are different . Similarly, KRAS G12C inhibitor 28, another analog from a different patent (WO2021113595A1), has a reported IC50 of 57 nM . The lack of a publicly disclosed IC50 for inhibitor 51 means its potency relative to these tools cannot be assumed. The primary differentiation is its specific structural identity, which may be required for a particular SAR study or as a reference compound for the patent it represents.

Chemical Biology Tool Compound Selection Patent Analysis

Validated Research and Industrial Application Scenarios for KRAS G12C Inhibitor 51


Structure-Activity Relationship (SAR) Studies Centered on the Mirati Therapeutics Scaffold

This compound is the optimal choice for medicinal chemistry or chemical biology projects focused on the specific tetracyclic pyrido[2,3-d]pyrimidin-2-one core claimed in the Mirati Therapeutics patent family [1]. Its use ensures that any generated SAR data is directly relevant to this intellectual property space, unlike studies using a structurally distinct inhibitor like sotorasib or adagrasib.

Development of Lipophilic KRAS G12C Inhibitor Assays

Given its calculated LogP of 4.8, KRAS G12C inhibitor 51 is a suitable tool for developing and validating assays that are tolerant of highly lipophilic compounds . This contrasts with the use of more polar inhibitors like sotorasib (LogP ~3.3) and provides a practical test case for optimizing assay buffer conditions, solubility protocols, and protein binding assessments for this chemical space.

In Vitro Selectivity Profiling Against a Custom Panel of Off-Targets

Because public selectivity data for this compound is absent, a recommended research application is to use it as a test article in a broad panel of kinase or safety pharmacology assays . This would generate proprietary, quantitative data that definitively establishes its selectivity profile relative to better-characterized KRAS G12C inhibitors, thereby addressing a critical data gap and providing a strong justification for its procurement over a more well-documented alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.